Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate is a chemical compound with the molecular formula C7H10F3NO4 . It is a versatile compound used in various scientific research applications due to its unique structural features and functional groups.

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms . The average mass of the molecule is 229.154 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate serves as a versatile precursor in the synthesis of complex organic molecules. For example, it has been used in regioselective synthetic routes to generate 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. This process involves selective protection and reaction with phenylhydrazine hydrochloride, demonstrating a complete reversal of regioselectivity in comparison to similar substrates. The final products have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological activity potential (Ashton & Doss, 1993).

Development of Trifluoromethyl Heterocycles

Another significant application includes the development of diverse trifluoromethyl heterocycles, highlighting the compound's role as a highly versatile intermediate. Through catalyzed carbene X-H insertion reactions, a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized. This versatility underscores the importance of this compound in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group (Honey et al., 2012).

Pest Control Agents: Novel Chiral Butanoate Esters

In the realm of agricultural science, derivatives of this compound have been explored as novel chiral butanoate esters (juvenogens) for potential use in insect pest control. These compounds, activated biochemically, showcase the compound's utility in developing environmentally friendly pest management strategies. The synthesis of these esters involves stereoselective processes, highlighting the importance of this compound in creating bioactive molecules with specific stereochemical configurations (Wimmer et al., 2007).

Polymer Science Applications

Furthermore, this compound's derivatives have been utilized in the synthesis of branched acrylic copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. This highlights its utility in polymer science, particularly in the development of materials with unique properties such as enhanced strength, durability, and chemical resistance. The ability to control the molecular architecture of polymers using this compound as a building block opens up new avenues in materials science and engineering (Vo et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (2Z)-4,4,4-trifluoro-3-hydroxy-2-methoxyiminobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4/c1-3-15-6(13)4(11-14-2)5(12)7(8,9)10/h5,12H,3H2,1-2H3/b11-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLZTCLDNHBPTL-WCIBSUBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)

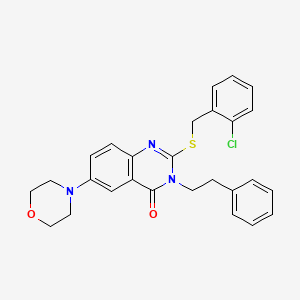

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2744850.png)

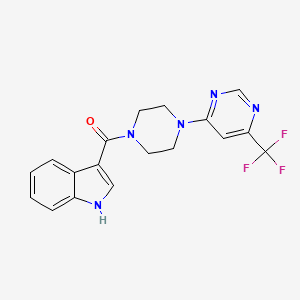

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

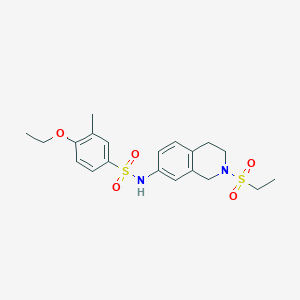

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)

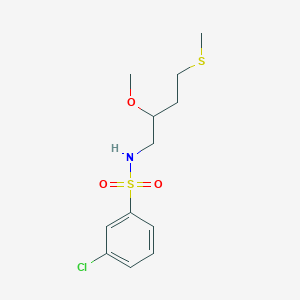

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)

![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)